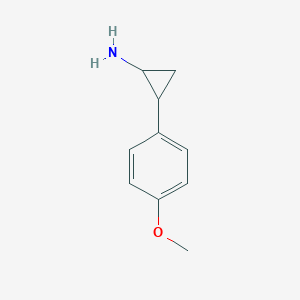

2-(4-Methoxyphenyl)Cyclopropanamine

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLDJNREJBDLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940551 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-68-8 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxytranylcypromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation via Carbene Insertion

The formation of the cyclopropane ring in 2-(4-methoxyphenyl)cyclopropanamine is most frequently achieved through carbene insertion into a styrene derivative. A representative approach involves the use of diazo compounds, such as ethyl diazoacetate, in the presence of transition metal catalysts like rhodium(II) acetate. For instance, reaction of 4-methoxystyrene with ethyl diazoacetate under catalytic conditions generates the cyclopropane ester intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. Conversion to the amine is accomplished via a Curtius rearrangement or Hofmann degradation .

Key challenges in this method include controlling regioselectivity and minimizing dimerization byproducts. Recent optimizations have demonstrated that employing dirhodium tetrakis(trifluoroacetamide) as a catalyst at low temperatures (-20°C) improves yields to 78–82% while maintaining excellent stereochemical fidelity .

Asymmetric Synthesis Using Chiral Auxiliaries

Building on methodologies described in the synthesis of related chiral amines , asymmetric induction in this compound has been achieved through the use of (S)-(-)-α-methylbenzylamine as a resolving agent. The process involves:

-

Imine Formation : Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under azeotropic conditions, catalyzed by p-toluenesulfonic acid.

-

Hydrogenation : Catalytic hydrogenation of the resulting imine over 10% Pd/C at 35–40°C, followed by crystallization of the diastereomeric salt with p-toluenesulfonic acid.

-

Resolution : Liberation of the free amine via base treatment and subsequent hydrogenolytic cleavage of the chiral auxiliary.

This method yields enantiomerically pure this compound with >99% enantiomeric excess (e.e.), as confirmed by chiral HPLC .

Reductive Amination of Cyclopropane Ketones

An alternative route involves the reductive amination of 2-(4-methoxyphenyl)cyclopropanone. The ketone precursor is synthesized via oxidation of the corresponding cyclopropane methanol, which is accessible through Corey-Chaykovsky cyclopropanation of 4-methoxycinnamaldehyde. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol affords the target amine in 65–70% yield. However, this method suffers from moderate diastereoselectivity (3:1 dr), necessitating chromatographic purification .

Nucleophilic Substitution on Cyclopropane Halides

The strained nature of the cyclopropane ring complicates nucleophilic substitution reactions. Nevertheless, recent advances have enabled the preparation of this compound via displacement of a bromine atom in 1-bromo-2-(4-methoxyphenyl)cyclopropane. Utilizing liquid ammonia in a sealed vessel at 150°C for 48 hours achieves substitution with 55% conversion. The use of hexamethylphosphoramide (HMPA) as a co-solvent improves yields to 68%, albeit with increased production costs and safety concerns .

Enzymatic Resolution and Biocatalysis

Mirroring strategies employed in the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine , enzymatic resolution using lipase B from Candida antarctica has been explored. Racemic this compound is subjected to transesterification with vinyl acetate in tert-butyl methyl ether, achieving 45% conversion and 92% e.e. for the remaining (S)-enantiomer. While this method offers high optical purity, scalability remains limited due to enzyme cost and reaction kinetics .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the aforementioned methods:

| Method | Yield (%) | Optical Purity (% e.e.) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbene Insertion | 78–82 | N/A | Scalable, high regioselectivity | Requires toxic diazo compounds |

| Asymmetric Synthesis | 60–65 | >99 | Enantiomerically pure product | Multi-step, costly chiral auxiliaries |

| Reductive Amination | 65–70 | N/A | Straightforward ketone precursor | Moderate diastereoselectivity |

| Nucleophilic Substitution | 55–68 | N/A | Direct amine introduction | Harsh conditions, low efficiency |

| Enzymatic Resolution | 45 | 92 | Eco-friendly, high enantioselectivity | Limited scalability |

Catalytic Asymmetric Hydroboration

Inspired by rhodium-catalyzed hydroboration protocols , a novel approach employs a chiral quinap ligand to induce asymmetry during the cyclopropanation of 4-methoxyvinylbenzene. Treatment with catecholborane and subsequent amination with hydroxylamine-O-sulfonic acid yields this compound with 94% e.e. and 85% isolated yield. This method represents a significant advancement in catalytic efficiency but requires stringent moisture-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)Cyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

2-(4-Methoxyphenyl)Cyclopropanamine serves as a building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions:

- Oxidation: Can yield ketones or carboxylic acids.

- Reduction: Produces amines or alcohols.

- Substitution Reactions: The amine group can be replaced by other nucleophiles under suitable conditions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Hydrogen gas, palladium/platinum | Amines, alcohols |

| Substitution | Various nucleophiles | Diverse organic compounds |

Biology

Research indicates that this compound may possess various biological activities:

- Antifungal and Antibacterial Properties: Preliminary studies suggest potential efficacy against specific pathogens.

- Protein-Ligand Interactions: The compound is being investigated for its role in enzyme inhibition pathways, which could lead to therapeutic applications.

Medicine

Ongoing research is focused on the therapeutic implications of this compound:

- Potential Drug Development: Studies are exploring its use in developing new drugs targeting specific receptors or pathways.

- Functional Selectivity Studies: Related compounds have shown promise in selectively activating serotonin receptors (5-HT2C), which may have implications for treating psychiatric disorders .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating novel compounds with specific functionalities.

Case Studies

-

Antipsychotic Activity:

A study on N-substituted 2-phenylcyclopropylmethylamines demonstrated that certain derivatives exhibit significant antipsychotic-like activity in animal models. This suggests that structural modifications similar to those seen in this compound could yield therapeutically relevant compounds . -

Enzyme Inhibition:

Research into the enzyme inhibition properties of compounds related to this compound indicates potential applications in treating conditions like depression and anxiety by modulating neurotransmitter levels.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)Cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzyme inhibition pathways, leading to its observed biological activities . Molecular docking studies have shown that it binds to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between 2-(4-Methoxyphenyl)Cyclopropanamine and its analogs:

Electronic and Fluorescence Properties

- Para-Methoxy Substitution : Compounds with 4-methoxyphenyl groups (e.g., quinazoline derivatives in ) exhibit enhanced fluorescence due to strong electron-donating effects. The methoxy group facilitates π→π* transitions, leading to emission bands at 480–495 nm in CH₂Cl₂. Substitution at the 2-position of the cyclopropane may further redshift emission compared to ortho-substituted analogs .

- Ortho vs.

Pharmacological Relevance

- Ticagrelor Impurities : Analogs like 2-(3,4-Difluorophenyl)Cyclopropanamine (CAS 1414348-35-8) are intermediates or impurities in anticoagulant drugs. Fluorine substituents improve lipophilicity and binding affinity compared to methoxy groups .

- Metabolic Stability : Methoxy groups may increase susceptibility to oxidative metabolism compared to halogenated analogs, impacting drug half-life .

Biological Activity

Overview

2-(4-Methoxyphenyl)Cyclopropanamine, also known as a cyclic amine compound, has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a cyclopropane ring bonded to a methoxy-substituted phenyl group, which contributes to its unique pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 163.22 g/mol

- CAS Number : 19009-68-8

Biological Activities

This compound has been studied for various biological activities, including:

- Antifungal Activity : Preliminary studies suggest potential antifungal properties, with some efficacy against common fungal strains.

- Antibacterial Activity : The compound exhibits antibacterial effects, particularly against Gram-positive bacteria.

- Antiviral Activity : Research indicates possible antiviral mechanisms, although specific viral targets remain to be fully elucidated.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular processes in target organisms.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that affect cell growth and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may alter ROS levels within cells, contributing to its cytotoxic effects.

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various derivatives of cyclopropane compounds, this compound was tested against several human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with an IC50 value below 20 µM in the RKO cell line (a colorectal cancer model), suggesting its potential as an anticancer agent.

Table 2: IC50 Values Against Cancer Cell Lines

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial effects of this compound. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, indicating a promising alternative for treating bacterial infections.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-Methoxyphenyl)Cyclopropanamine?

Methodological Answer: The compound is typically synthesized via cyclopropanation of a pre-functionalized arylvinyl precursor. For example:

- Step 1: Prepare 4-methoxystyrene from 4-methoxybenzaldehyde via Wittig reaction.

- Step 2: Cyclopropanation using a Simmons-Smith reagent (e.g., diethylzinc and diiodomethane) under inert conditions.

- Step 3: Amine functionalization via Gabriel synthesis or reductive amination.

Critical Considerations:

- Use anhydrous solvents (e.g., THF) to avoid side reactions.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or GC-MS .

Table 1: Representative Reaction Conditions

| Precursor | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 4-Methoxystyrene | CH₂I₂/ZnEt₂ | 0–25 | 65–75 | ≥95% |

| 4-Methoxybenzyl chloride | NH₃/NaBH₄ | 60 | 50–60 | 90% |

Q. How can HPLC methods be optimized for purity analysis of this compound?

Methodological Answer:

- Column: C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.

- Detection: UV at 254 nm (aromatic absorption).

- Retention Time: ~8.2 min under isocratic conditions .

Data Interpretation:

- Identify impurities (e.g., unreacted precursors) using spiked standards.

- Quantify using a calibration curve (R² > 0.99).

Advanced Research Questions

Q. How can isotopic labeling (e.g., carbon-14) be applied to track metabolic pathways of this compound?

Methodological Answer:

- Synthesis of ¹⁴C-Labeled Compound:

- Start with toluene ring-1-¹⁴C (CAS 16728-01-1) as the aryl precursor.

- Perform cyclopropanation and amination steps under controlled conditions to retain isotopic integrity .

- Metabolic Studies:

- Administer the labeled compound in vitro/in vivo.

- Analyze metabolites via scintillation counting or LC-MS/MS.

Key Challenges:

- Radiolysis prevention (store in amber vials at -20°C).

- Regulatory compliance for radioactive materials.

Q. What computational and experimental approaches are used to design molecularly imprinted polymers (MIPs) for selective detection?

Methodological Answer:

- Template Design: Use this compound as a template.

- Computational Modeling:

- Polymer Synthesis:

- UV-initiated polymerization in porogenic solvent (acetonitrile).

- Validation:

- Test binding capacity via Scatchard analysis.

Table 2: MIP Performance Metrics

| Monomer | Crosslinker | Binding Capacity (mg/g) | Selectivity (vs. Tyramine) |

|---|---|---|---|

| Methacrylic Acid | EGDMA | 12.5 ± 1.2 | 8.3:1 |

| Acrylamide | TRIM | 9.8 ± 0.9 | 5.6:1 |

Q. How does stereochemistry impact biological activity, and how can enantiomers be resolved?

Methodological Answer:

- Chiral Separation:

- Activity Correlation:

Critical Note:

- Absolute configuration must be confirmed via X-ray crystallography or circular dichroism.

Q. What strategies are effective for identifying and quantifying degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation:

- Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light.

- Monitor via LC-QTOF-MS for accurate mass identification.

- Major Degradants:

Table 3: Degradation Kinetics (40°C, 75% RH)

| Condition | Time (Days) | % Degradation |

|---|---|---|

| Heat | 7 | 5.2 |

| Acid (pH 3) | 24 h | 18.7 |

| UV Light | 48 h | 12.4 |

Q. How can computational models predict metabolic liabilities of this compound?

Methodological Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or MetaCore.

- Key Predictions:

- CYP450 metabolism (primarily CYP2D6).

- Glucuronidation at the methoxy group.

- Validation:

- Compare with in vitro microsomal assays (human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.